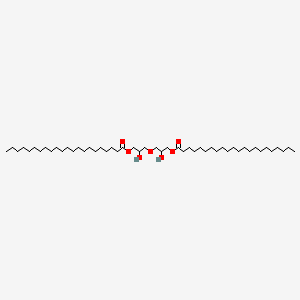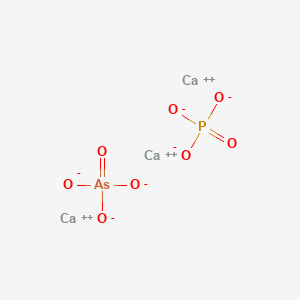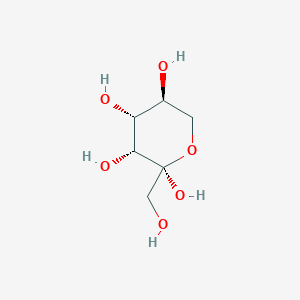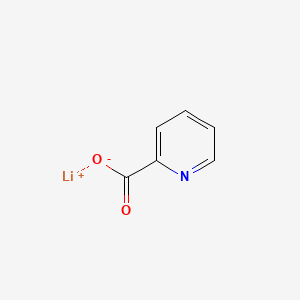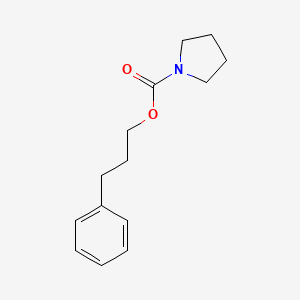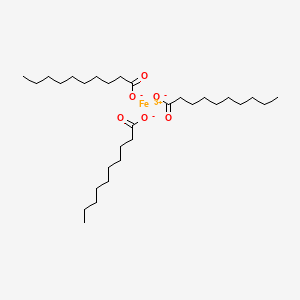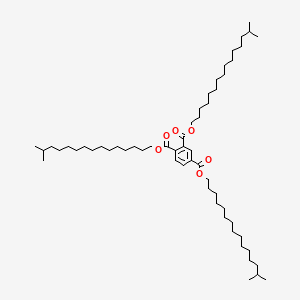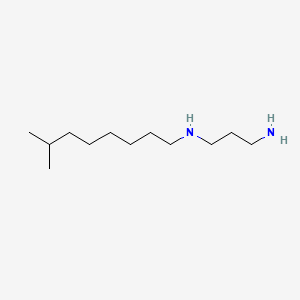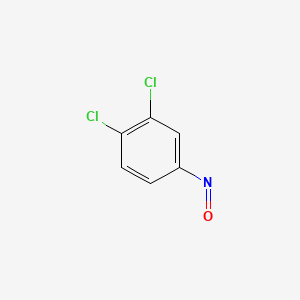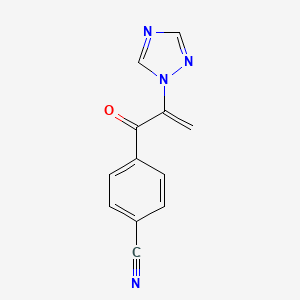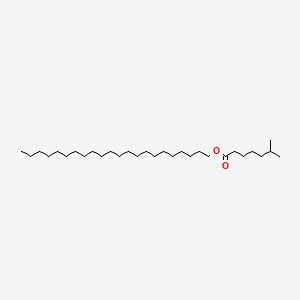
Docosyl isooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosyl isooctanoate is an ester compound formed from the reaction between docosanol and isooctanoic acid. It is known for its use in various industrial applications, particularly in the cosmetics and personal care industries due to its emollient properties. The compound has the molecular formula C30H60O2 and a molecular weight of 452.796 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Docosyl isooctanoate is synthesized through an esterification reaction between docosanol and isooctanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reaction to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, docosanol and isooctanoic acid, are mixed in the presence of a catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester compound .
Analyse Des Réactions Chimiques
Types of Reactions: Docosyl isooctanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into docosanol and isooctanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Docosanol and isooctanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
Docosyl isooctanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its emollient properties in topical formulations for skin conditions.
Industry: Widely used in cosmetics and personal care products as an emollient and thickening agent.
Mécanisme D'action
The mechanism of action of docosyl isooctanoate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer that prevents moisture loss. The compound’s long hydrocarbon chain allows it to integrate into the lipid matrix of the skin, enhancing its barrier function .
Comparaison Avec Des Composés Similaires
Docosyl docosanoate: Another ester compound with similar emollient properties.
Behenyl alcohol: A long-chain fatty alcohol used in similar applications.
Cetyl alcohol: A fatty alcohol with emollient and thickening properties.
Uniqueness: Docosyl isooctanoate is unique due to its specific ester structure, which provides a balance of hydrophilic and lipophilic properties. This makes it particularly effective in formulations where both moisturizing and barrier-enhancing effects are desired .
Propriétés
Numéro CAS |
84896-43-5 |
|---|---|
Formule moléculaire |
C30H60O2 |
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
docosyl 6-methylheptanoate |
InChI |
InChI=1S/C30H60O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-28-32-30(31)27-24-23-26-29(2)3/h29H,4-28H2,1-3H3 |
Clé InChI |
UOFUPTSGROPXQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


